2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE
Overview
Description
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE is a complex organic compound that features both imidazole and benzothiadiazole moieties. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzothiadiazole moiety. The final step involves the sulfonation reaction to introduce the sulfone group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides and sulfones, while reduction reactions produce sulfides .
Scientific Research Applications
2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE involves its interaction with specific molecular targets and pathways. The imidazole and benzothiadiazole moieties can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and exhibit similar biological activities.
Benzothiadiazole Derivatives: Compounds such as benzothiadiazole-2-sulfonamide have similar chemical properties and applications
Uniqueness
What sets 2-BENZYL-4,5-DIHYDRO-1H-IMIDAZOL-1-YL (5,6-DIMETHYL-2,1,3-BENZOTHIADIAZOL-4-YL) SULFONE apart is its unique combination of imidazole and benzothiadiazole moieties, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
4-[(2-benzyl-4,5-dihydroimidazol-1-yl)sulfonyl]-5,6-dimethyl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-12-10-15-17(21-25-20-15)18(13(12)2)26(23,24)22-9-8-19-16(22)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUWQUOEIIJJFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C(=C1C)S(=O)(=O)N3CCN=C3CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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